molecular formula C20H28N4O11S2 B1459907 Cholecystokinin Octapeptide (1-4) (sulfated) CAS No. 25679-23-6

Cholecystokinin Octapeptide (1-4) (sulfated)

Cat. No.: B1459907
CAS No.: 25679-23-6
M. Wt: 564.6 g/mol
InChI Key: JFNVQUAQEBTIEB-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide (1-4) (sulfated) is a peptide hormone originally discovered in the gastrointestinal tract. It is a sulfated form of the C-terminal octapeptide fragment of cholecystokinin, which plays a significant role in various physiological functions. This compound is found in high density in the mammalian brain and is involved in the modulation and control of multiple central functions, including anxiety, depression, cognition, and feeding behavior .

Mechanism of Action

Target of Action

Cholecystokinin Octapeptide (1-4) (sulfated), also known as CCK, is a hormone that has been found in mammals in both the digestive tract and the central nervous system . It primarily targets the gallbladder, pancreas, and intestines . In the central nervous system, it may also act as a neurotransmitter or neuromodulator .

Mode of Action

CCK interacts with its targets to stimulate various biological functions. It stimulates pancreatic exocrine secretion, gallbladder contraction, and intestine motility . In the central nervous system, it may act as a neurotransmitter or neuromodulator .

Biochemical Pathways

CCK is synthesized and secreted by enteroendocrine cells in the duodenum . It leads to the release of bile and digestive enzymes, promoting the digestion of fat and protein . It also acts as an appetite suppressant and has been studied for weight management regimens .

Pharmacokinetics

It is known that cck is synthesized and secreted by enteroendocrine cells in the duodenum . More research is needed to fully understand the ADME properties of CCK and their impact on its bioavailability.

Result of Action

The action of CCK results in various physiological effects. It stimulates pancreatic exocrine secretion, gallbladder contraction, and intestine motility . This facilitates the digestion of fat and protein. In the central nervous system, it may act as a neurotransmitter or neuromodulator . It also acts as an appetite suppressant, potentially aiding in weight management .

Action Environment

The action of CCK can be influenced by various environmental factors. For example, the presence of food in the stomach can stimulate the release of CCK, which in turn stimulates the release of digestive enzymes and bile to aid in digestion . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of CCK.

Biochemical Analysis

Biochemical Properties

Cholecystokinin Octapeptide (1-4) (sulfated) interacts with several enzymes, proteins, and other biomolecules. It is known to stimulate pancreatic enzyme secretion, gallbladder contraction, and intestinal motility. The sulfated tyrosine residue is crucial for its interaction with cholecystokinin receptors, specifically cholecystokinin 1 and cholecystokinin 2 receptors. These interactions facilitate the hormone’s role in digestive processes and neurotransmission .

Cellular Effects

Cholecystokinin Octapeptide (1-4) (sulfated) influences various cellular processes. It acts on enteroendocrine cells in the duodenum to stimulate the release of digestive enzymes and bile. In the central nervous system, it functions as a neurotransmitter, affecting cell signaling pathways, gene expression, and cellular metabolism. This peptide has been shown to modulate anxiety, depression, and feeding behavior by interacting with specific receptors in the brain .

Molecular Mechanism

At the molecular level, Cholecystokinin Octapeptide (1-4) (sulfated) exerts its effects through binding interactions with cholecystokinin receptors. The sulfated tyrosine residue is critical for receptor binding and activation. This binding triggers a cascade of intracellular signaling events, leading to enzyme activation or inhibition and changes in gene expression. The peptide’s interaction with cholecystokinin 1 and cholecystokinin 2 receptors is essential for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholecystokinin Octapeptide (1-4) (sulfated) can vary over time. The stability and degradation of the peptide are influenced by factors such as temperature and pH. Long-term studies have shown that the peptide can have sustained effects on cellular function, including prolonged stimulation of enzyme secretion and neurotransmitter release .

Dosage Effects in Animal Models

The effects of Cholecystokinin Octapeptide (1-4) (sulfated) in animal models are dose-dependent. Low doses stimulate digestive enzyme secretion and gallbladder contraction, while higher doses can lead to adverse effects such as nausea and vomiting. Threshold effects have been observed, with specific dosages required to achieve desired physiological responses without toxicity .

Metabolic Pathways

Cholecystokinin Octapeptide (1-4) (sulfated) is involved in several metabolic pathways. It interacts with enzymes such as trypsin and chymotrypsin, which are essential for protein digestion. The peptide also influences metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, Cholecystokinin Octapeptide (1-4) (sulfated) is transported and distributed through specific transporters and binding proteins. These interactions affect the peptide’s localization and accumulation, ensuring it reaches target sites such as the pancreas and brain. The peptide’s distribution is crucial for its physiological functions .

Subcellular Localization

Cholecystokinin Octapeptide (1-4) (sulfated) is localized in specific subcellular compartments, including secretory granules in enteroendocrine cells and synaptic vesicles in neurons. Post-translational modifications, such as sulfation, direct the peptide to these compartments, where it can exert its biological effects. The peptide’s localization is essential for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholecystokinin Octapeptide (1-4) (sulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is a critical step, which is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for various research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: Cholecystokinin Octapeptide (1-4) (sulfated) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cholecystokinin Octapeptide (1-4) (sulfated) has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Cholecystokinin Octapeptide (1-4) (sulfated) is unique due to its sulfated tyrosine residue, which is essential for its high affinity binding to CCK receptors and its potent biological activity. This modification distinguishes it from other similar peptides and enhances its physiological effects .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNVQUAQEBTIEB-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (1-4) (sulfated)
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Cholecystokinin Octapeptide (1-4) (sulfated)
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Cholecystokinin Octapeptide (1-4) (sulfated)

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